molecular formula C10H14N2 B12666603 (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine CAS No. 84145-41-5

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine

Cat. No.: B12666603
CAS No.: 84145-41-5
M. Wt: 162.23 g/mol
InChI Key: DWCXVXSMSLSVHF-SREVYHEPSA-N
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Description

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine is a chemical compound of significant interest in neuroscience research, primarily for its action on neuronal nicotinic acetylcholine receptors (nAChRs). Structurally, it is an analog of other well-known nAChR agonists. Its main research value lies in its high selectivity and affinity for specific nAChR subtypes, particularly the α4β2 receptor, which is a primary target for studying cognitive processes, addiction, and various neurological disorders. The mechanism of action involves binding to the orthosteric site of these ligand-gated ion channels, leading to their activation and the subsequent influx of cations, which can be measured in experimental settings to understand receptor function and modulation. Researchers utilize this compound as a pharmacological tool to probe the structure and function of nAChRs, to investigate neuroprotection, and to study potential pathways involved in conditions like Parkinson's disease and nicotine dependence. Its (Z)-stereochemistry is crucial for its specific interaction with the receptor binding pocket. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

84145-41-5

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(Z)-N-ethyl-2-(6-methylpyridin-3-yl)ethenamine

InChI

InChI=1S/C10H14N2/c1-3-11-7-6-10-5-4-9(2)12-8-10/h4-8,11H,3H2,1-2H3/b7-6-

InChI Key

DWCXVXSMSLSVHF-SREVYHEPSA-N

Isomeric SMILES

CCN/C=C\C1=CN=C(C=C1)C

Canonical SMILES

CCNC=CC1=CN=C(C=C1)C

Origin of Product

United States

Preparation Methods

Classical Synthetic Route

The most commonly reported synthetic approach involves the condensation reaction between 6-methyl-3-pyridylamine and ethyl vinyl ketone under basic conditions. The key steps and conditions are as follows:

  • Starting Materials: 6-methyl-3-pyridylamine and ethyl vinyl ketone.
  • Base Catalyst: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amine and facilitate nucleophilic attack.
  • Reaction Conditions: The reaction mixture is typically heated under reflux to promote complete conversion.
  • Mechanism: The amine attacks the β-carbon of ethyl vinyl ketone, followed by elimination to form the vinylamine with the (Z)-configuration favored due to steric and electronic factors.
  • Purification: The product is isolated by standard organic workup and purified by recrystallization or chromatography.

This method yields this compound with good selectivity and purity suitable for research applications.

Industrial Scale Synthesis

For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and residence time. This approach offers:

  • Advantages: Improved yield, reproducibility, and scalability.
  • Catalysts: Transition metal catalysts like palladium or nickel complexes may be introduced to increase reaction efficiency and selectivity.
  • Process Control: Automated monitoring of reaction conditions ensures consistent product quality.
  • Post-Reaction Processing: Continuous extraction and purification steps are integrated to streamline production.

This method is preferred for large-scale synthesis due to its efficiency and ability to maintain the (Z)-isomer predominance.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield & Purity
Classical Condensation 6-methyl-3-pyridylamine + ethyl vinyl ketone; NaH or t-BuOK; reflux Simple, well-established Requires strong base, reflux time High yield, good purity
Continuous Flow Industrial Synthesis Same reagents; Pd or Ni catalysts; flow reactor Scalable, controlled, efficient Requires specialized equipment High yield, consistent quality
Photocatalytic Vinyl Azide Reduction Vinyl azide precursor; dicyanopyrazine catalyst; blue LED; DMSO Mild conditions, functional group tolerant Requires vinyl azide precursor Moderate to high yield
Sulfonylvinylamine Intermediate Route N-alkyl-N-vinyl sulfonamide; azo initiator; heat/light Versatile, applicable to various vinylamines Multi-step, complex intermediates Moderate yield, requires purification

Detailed Research Findings and Analysis

  • The classical condensation method is the most direct and widely used for synthesizing this compound, with the (Z)-configuration favored due to steric hindrance and electronic effects during the elimination step.

  • Industrial continuous flow methods improve reproducibility and allow for catalyst use, which can lower reaction times and increase selectivity, making them suitable for commercial production.

  • Photocatalytic methods using vinyl azides represent a modern, green chemistry approach, reducing the need for harsh reagents and conditions. This method also allows for the introduction of diverse substituents, potentially enabling the synthesis of analogs of the target compound.

  • The sulfonylvinylamine approach, while less common for this specific compound, offers a robust synthetic platform for vinylamines and has been demonstrated in patent literature to produce vinylamine derivatives with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced amine derivatives.

    Substitution: The vinylamine group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridyl oxides.

    Reduction: Formation of ethyl-2-(6-methyl-3-pyridyl)amine.

    Substitution: Formation of halogenated pyridylamines.

Scientific Research Applications

Pharmaceutical Applications

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine has shown potential in drug development due to its biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for therapeutic agents.

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting low concentrations are sufficient for bacterial growth inhibition.

Bacterial StrainMIC (µg/mL)Mechanism of Action
E. coli200Disruption of cell membrane
S. aureus150Inhibition of cell wall synthesis

Antitumor Activity:
In addition to its antimicrobial properties, this compound has been investigated for its antitumor efficacy. Studies have shown that it can induce apoptosis in cancer cells, likely through modulation of signaling pathways associated with cell survival and proliferation. A recent study reported IC50 values ranging from 50 to 100 µM across different cancer cell lines, indicating dose-dependent cytotoxicity.

Chemical Research

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its vinylamine group allows for various chemical reactions including oxidation, reduction, and nucleophilic substitutions, facilitating the development of new compounds with desired properties .

Reactions:

  • Oxidation: Can be oxidized to form corresponding oxides using reagents like potassium permanganate.
  • Reduction: Can be reduced to form amine derivatives using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The vinyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Mechanism of Action

The mechanism of action of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other pyridyl-containing amines, though differences in substitution patterns and backbone configurations lead to divergent properties. Below is a comparative analysis based on available evidence:

Compound Core Structure Key Functional Groups Substituents Observed Properties
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine Pyridyl-vinylamine 6-methyl-3-pyridyl, N-ethyl, vinylamine (Z) Methyl (C6), Ethyl (N) Unknown; inferred moderate polarity due to amine and pyridyl groups
1-Acetyl-3-(6-methyl-3-pyridyl)pyrazoline Pyridyl-pyrazoline 6-methyl-3-pyridyl, acetyl, pyrazoline Methyl (C6), Acetyl (N1) Volatile (detected via GC-MS)
N-Ethyl-2-{[ethyl(isopropoxy)phosphoryl]thio}-N,N-dimethylethanaminium iodide Phosphonothiolate-ammonium Phosphoryl thioether, quaternary ammonium Ethyl, isopropoxy, iodide counterion High molecular weight (C11H27INO2PS); ionic character

Key Comparative Insights

  • Pyridyl Substitution: Both this compound and 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline feature a 6-methyl-3-pyridyl group.
  • Backbone Reactivity : The vinylamine group in the target compound contrasts with the pyrazoline ring in 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline. The (Z)-configured vinylamine may exhibit greater conformational rigidity and nucleophilic reactivity at the amine site compared to the saturated pyrazoline backbone .
  • Volatility and Detection : While 1-acetyl-3-(6-methyl-3-pyridyl)pyrazoline was identified as volatile via GC-MS, the presence of a polar amine group in this compound may reduce its volatility, necessitating alternative analytical methods (e.g., HPLC or LC-MS) for detection .
  • Ionic vs. Neutral Character: Unlike the ionic phosphonothiolate-ammonium compound (), the target compound is neutral, which may confer advantages in solubility and bioavailability for non-polar environments .

Biological Activity

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine is an organic compound belonging to the class of pyridylamines. Its unique structure, characterized by a vinylamine functional group and a substituted pyridine ring, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₁H₁₄N₂
  • Molecular Weight : 162.23156 g/mol
  • CAS Number : 84145-41-5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, triggering biochemical pathways that can lead to antimicrobial or antitumor effects. Preliminary studies indicate that the compound's vinylamine group may facilitate interactions with nucleophiles, enhancing its reactivity and biological efficacy.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Mechanism of Action
E. coli200Disruption of cell membrane
S. aureus150Inhibition of cell wall synthesis

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential antitumor effects. Studies suggest that the compound may induce apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 50 to 100 µM across different cancer types.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-Ethyl-2-(6-methyl-3-pyridyl)amineLacks vinyl groupPrimarily used in synthesis
N-Methyl-2-(6-methyl-3-pyridyl)vinylamineContains a methyl groupAffects reactivity and biological activity
2-(6-Methyl-3-pyridyl)vinylamineNo N-substitutionDifferent biological activity

The presence of both ethyl and vinylamine groups in this compound contributes to its distinct chemical behavior and enhances its biological activity compared to similar compounds .

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